tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Medicinal Chemistry Dipeptidyl Peptidase IV Inhibitors Protecting Group Chemistry

tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 185693-02-1), also known as 1-Boc-hexahydropyrrolo[3,4-b]pyrrole or HEXAHYDRO-PYRROLO[3,4-B]PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is a bicyclic heterocyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. It features a fused pyrrolo[3,4-b]pyrrole core with a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, rendering it a versatile intermediate in medicinal chemistry, particularly for the synthesis of DPP-IV inhibitors and USP30 inhibitors.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 185693-02-1
Cat. No. B574812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
CAS185693-02-1
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CNC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3
InChIKeyOIKZNKIPPFFTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 185693-02-1): Core Chemical Identity and Sourcing Baseline


tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 185693-02-1), also known as 1-Boc-hexahydropyrrolo[3,4-b]pyrrole or HEXAHYDRO-PYRROLO[3,4-B]PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is a bicyclic heterocyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol [1]. It features a fused pyrrolo[3,4-b]pyrrole core with a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, rendering it a versatile intermediate in medicinal chemistry, particularly for the synthesis of DPP-IV inhibitors and USP30 inhibitors [2][3]. Its computed properties include an XLogP3-AA of 0.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. This compound is typically supplied as a clear, viscous to light yellow or brownish liquid with a purity of ≥95% (NMR), and requires storage at 0-8°C, protected from light .

Why 1-Boc-hexahydropyrrolo[3,4-b]pyrrole (CAS 185693-02-1) Is Not Interchangeable with Other Hexahydropyrrolo[3,4-b]pyrrole Isomers or Protecting Group Variants


While the hexahydropyrrolo[3,4-b]pyrrole scaffold is shared among several compounds (e.g., 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, CAS 132414-81-4; cis-5-Boc-hexahydro-pyrrolo[3,4-b]pyrrole, CAS 180975-51-3; and stereoisomers such as (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, CAS 370880-16-3), generic substitution is not scientifically valid . The position of the Boc protecting group (N1 vs. N5) and the stereochemical configuration (racemic vs. single enantiomer) dictate distinct chemical reactivity, downstream synthetic compatibility, and ultimately biological activity of final drug candidates [1]. For instance, patents specifically claim 1-Boc-protected intermediates as precursors for DPP-IV inhibitors and USP30 inhibitors, underscoring that the N1 substitution is critical for constructing the pharmacophore [1][2]. Using an alternative isomer or protecting group (e.g., Fmoc instead of Boc) would alter reaction kinetics, purification profiles, and may yield an entirely different final product or an inactive enantiomer, thereby invalidating synthetic routes and biological assays .

Quantitative Differentiation of tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 185693-02-1) Against Closest Analogs


Regioisomeric Boc-Protecting Group Position Defines Synthetic Utility in DPP-IV Inhibitor Synthesis

The compound is specifically claimed as the 1-Boc protected hexahydropyrrolo[3,4-b]pyrrole intermediate in the synthesis of DPP-IV inhibitors, as disclosed in US Patent US8785477B2 [1]. In contrast, the 5-Boc isomer (CAS 132414-81-4) leads to a different regioisomer that is not functionalized at the same nitrogen, thereby directing the subsequent synthetic sequence toward a distinct set of final DPP-IV inhibitor analogs . This regioisomeric difference is not trivial; it dictates the point of attachment for pharmacophoric elements and directly influences the final compound's inhibitory activity against the DPP-IV enzyme.

Medicinal Chemistry Dipeptidyl Peptidase IV Inhibitors Protecting Group Chemistry

Stereochemical Configuration (Racemic vs. Single Enantiomer) Impacts Downstream Chiral Purity Requirements

tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 185693-02-1) is predominantly supplied as a racemic mixture of the (3aR,6aR) and (3aS,6aS) enantiomers, as indicated by the lack of stereochemical descriptors in its common name and its InChIKey (OIKZNKIPPFFTKA-UHFFFAOYSA-N) which denotes an undefined stereocenter [1]. In contrast, the single enantiomer (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 370880-16-3) is specifically synthesized and supplied as a chirally pure compound (NLT 98% purity) . The choice between racemate and single enantiomer has significant implications: a racemic intermediate will yield a racemic final product, which may require chiral separation and exhibit different pharmacological properties compared to a single enantiomer. Furthermore, the cost of procurement differs, with the single enantiomer typically commanding a higher price due to the additional synthetic steps for chiral resolution or asymmetric synthesis.

Chiral Synthesis Stereochemistry Enantiomeric Purity

Divergent Solubility and Physical Form Profiles Influence Formulation and Handling Workflows

tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 185693-02-1) is reported by vendors as a clear, viscous to light yellow or brownish liquid with a purity of ≥95% (NMR) and a density of 1.076±0.06 g/cm³ (predicted) . In contrast, the closely related 5-Boc isomer (CAS 132414-81-4) is often supplied as a solid powder . This difference in physical form directly impacts handling, storage, and formulation. Liquid intermediates may require different weighing techniques, are more prone to moisture absorption, and may necessitate specialized storage to prevent degradation, whereas solids are generally easier to handle and weigh accurately. Additionally, the target compound exhibits a predicted aqueous solubility of 4.7 g/L (at 25°C), which may differ from its analogs, affecting its use in aqueous reactions or formulations .

Preformulation Physicochemical Properties Compound Handling

Optimal Research and Industrial Deployment Scenarios for tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 185693-02-1)


Synthesis of Patented DPP-IV Inhibitor Scaffolds for Type 2 Diabetes Research

This compound is explicitly utilized as a key intermediate in the synthesis of DPP-IV inhibitors, as detailed in US Patent US8785477B2 [1]. Researchers aiming to replicate or build upon these patented synthetic routes require the precise 1-Boc regioisomer to access the correct substitution pattern on the pyrrolo[3,4-b]pyrrole core, which is essential for achieving the desired inhibitory activity against dipeptidyl peptidase IV, a validated target for type 2 diabetes treatment.

Construction of USP30 Inhibitors for Mitochondrial Dysfunction and Cancer Therapeutics

The 1-Boc-hexahydropyrrolo[3,4-b]pyrrole scaffold serves as a foundational building block for the synthesis of USP30 inhibitors, as claimed in patent applications by Mission Therapeutics Limited [2]. USP30 inhibition is a promising therapeutic strategy for conditions involving mitochondrial dysfunction, cancer, and fibrosis. Procurement of this specific 1-Boc-protected intermediate ensures fidelity to the disclosed synthetic pathways, enabling the generation of lead compounds for preclinical evaluation.

Asymmetric Synthesis and Chiral Drug Discovery Programs Requiring Defined Stereochemistry

While the racemic form (CAS 185693-02-1) is suitable for early-stage screening and racemic synthesis, the availability of single enantiomers (e.g., CAS 370880-16-3) allows for the construction of chirally pure drug candidates . This scenario is critical for medicinal chemistry programs where stereochemistry dictates target engagement and pharmacological profile. The choice between racemate and single enantiomer must be aligned with the project's stage and chirality requirements.

Medicinal Chemistry Campaigns Exploring Novel Heterocyclic Cores

The hexahydropyrrolo[3,4-b]pyrrole core is a privileged structure in medicinal chemistry due to its rigid, nitrogen-containing bicyclic framework. The Boc-protected form (CAS 185693-02-1) provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) around this core for diverse biological targets beyond DPP-IV and USP30 . Its use as a common intermediate in various patent filings highlights its utility in generating novel compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.